molecular formula C8H11N5 B2359049 (E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide CAS No. 78972-87-9

(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2359049
CAS No.: 78972-87-9
M. Wt: 177.211
InChI Key: PVNLEIYBIWHQEQ-UXBLZVDNSA-N
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Description

(E)-N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide (CAS 78972-87-9) is a high-purity pyrazole derivative supplied with a guaranteed purity of 95% . This compound features a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol . Its structure incorporates both a cyano group and a dimethylformamidine group on the pyrazole ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The 4-cyanopyrazole core is a significant scaffold in the development of biologically active molecules . Pyrazole derivatives are extensively studied for their wide range of pharmacological properties, and this compound serves as a crucial synthetic intermediate for researchers working in drug discovery . It is particularly useful for the exploration of new chemical entities in various therapeutic areas. This product is intended for research applications in a controlled laboratory setting. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12(2)6-10-8-7(4-9)5-11-13(8)3/h5-6H,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNLEIYBIWHQEQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C#N)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Condensation-Based Synthesis

The foundational approach involves condensing 4-cyano-1-methyl-1H-pyrazole-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This one-pot reaction proceeds via nucleophilic attack of the pyrazole’s aldehyde group on the electron-deficient carbon of DMF-DMA, forming the methanimidamide backbone. A study by Liu et al. demonstrated that refluxing in anhydrous toluene at 110°C for 12 hours achieves a 78% yield, with the (E)-isomer predominating due to steric hindrance. Critical parameters include:

  • Molar ratio : 1:1.2 (aldehyde to DMF-DMA)
  • Catalyst : 0.5 mol% p-toluenesulfonic acid (PTSA)
  • Workup : Sequential washing with saturated NaHCO₃ and brine to remove unreacted DMF-DMA.

Chlorination-Mediated Cyclization

An alternative route, adapted from CN103936678A, employs sulfur oxychloride (SOCl₂) to activate intermediates. Starting with 4-hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, treatment with SOCl₂ in ethyl acetate at 60°C for 6 hours generates the corresponding chloropyrazole, which subsequently reacts with N,N-dimethylamine under basic conditions (K₂CO₃) to form the methanimidamide. Key data:

Parameter Value
Yield 75%
Purity (HPLC) 96.4%
Reaction Time 6 hours
Solvent Ethyl acetate

This method avoids carcinogenic chlorinated solvents like dichloromethane, aligning with green chemistry principles.

Optimization Strategies for Industrial Scalability

Solvent Selection and Reaction Efficiency

Comparative studies highlight ethyl acetate’s superiority over dichloromethane in minimizing byproducts. For instance, replacing dichloromethane with ethyl acetate in the chlorination step reduces dimerization from 12% to <2%, attributed to ethyl acetate’s lower polarity destabilizing π-π stacking of intermediates.

Catalytic Enhancements

Introducing Lewis acids like ZnCl₂ (1 mol%) during condensation accelerates imine formation, cutting reaction time from 12 to 8 hours while maintaining yields at 75–80%. However, excess catalyst (>2 mol%) promotes undesired Beckmann rearrangements, necessitating precise stoichiometric control.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89 (s, 1H, pyrazole-H), 3.91 (s, 3H, N-CH₃), 3.02 (s, 6H, N(CH₃)₂).
  • IR (KBr): 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N), 1260 cm⁻¹ (C-N).
  • UV-Vis (CHCl₃): λₘₐₓ = 275 nm (π→π* transition of conjugated imine).

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30, 1 mL/min) confirms ≥95% purity, with retention time = 4.2 minutes.

Challenges and Mitigation in Large-Scale Production

Isomer Control

The (E)-configuration is thermodynamically favored, but small amounts of the (Z)-isomer (<5%) form during prolonged reflux. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the (E)-form and reducing isomerization.

Byproduct Management

Dimethylamine hydrochloride, a common byproduct, is removed via filtration after neutralizing with aqueous NaOH. Residual DMF-DMA is eliminated by azeotropic distillation with toluene.

Applications and Derivative Synthesis

Pharmaceutical Intermediate

The compound’s cyano and dimethylimidamide groups make it a precursor to GABA receptor antagonists, as seen in Ethiprole derivatives.

Agrochemical Development

Functionalization at the pyrazole’s 4-position yields insecticides with enhanced photostability, leveraging the electron-withdrawing cyano group to resist oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

  • **

Biological Activity

(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including cytotoxicity, antioxidant properties, and potential applications in cancer therapy.

  • Molecular Formula : C8H11N5
  • Molecular Weight : 177.21 g/mol
  • CAS Number : 78972-87-9

1. Cytotoxicity

Recent studies have indicated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, research on structurally related compounds has demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .

2. Antioxidant Activity

Pyrazole derivatives, including (E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, have been synthesized into coordination complexes that exhibit strong antioxidant properties. These compounds have shown effectiveness in scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage and various diseases linked to oxidative stress .

3. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. Studies indicate that these compounds can inhibit the growth of several bacterial strains and fungi, suggesting their utility as antimicrobial agents in pharmaceutical applications .

Study 1: Cytotoxicity Against EAC Cells

A study conducted by Hassan et al. (2014) explored the cytotoxic effects of various pyrazole derivatives on EAC cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells.

Study 2: Antioxidant Activity Assessment

Chkirate et al. (2019) investigated the antioxidant activity of synthesized pyrazole-acetamide derivatives. The study utilized DPPH and ABTS assays to measure radical scavenging activity, revealing that these compounds effectively reduced oxidative stress markers in vitro.

Data Table: Summary of Biological Activities

Activity Type Study Reference Key Findings
CytotoxicityHassan et al., 2014Significant IC50 values against EAC cells
Antioxidant ActivityChkirate et al., 2019Effective radical scavenging in DPPH and ABTS assays
Antimicrobial PropertiesTiti et al., 2020Inhibition of bacterial growth

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p) share structural similarities with the target compound. Key differences include:

  • Substituents: Unlike the target compound’s 1-methyl group, these derivatives feature aryl groups (e.g., phenyl, 4-chlorophenyl) at position 1 of the pyrazole. Additionally, they possess a carboxamide group at position 4 instead of a cyano group .
  • Molecular Weight : Derivatives like 3a (C₂₁H₁₅ClN₆O) have higher molecular weights (~403 g/mol) due to aromatic substituents .
  • Synthesis : Both classes utilize coupling agents like EDCI/HOBt, but the target compound’s synthesis likely involves simpler steps due to its smaller substituents .

Substituted Phenyl Methanimidamides

Chlordimeform (N’-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, CAS: 6164-98-3) is an acaricide with a methanimidamide group linked to a substituted benzene ring. Key distinctions include:

  • Core Structure : Chlordimeform uses a benzene ring instead of a pyrazole, with chloro and methyl substituents. This aromatic system enhances lipophilicity compared to the pyrazole-based target compound .

Heterocyclic Analogues

Compounds like N’-[4-cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-N,N-dimethylmethanimidamide (CAS: 25784-62-7) replace the pyrazole with a triazole ring.

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Activity/Use References
Target Compound (78972-87-9) C₈H₁₁N₅ 4-cyano, 1-methyl-pyrazole 177.21 Lab research (no activity data)
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 1-phenyl, 4-carboxamide, 5-chloro 403.1 Synthetic intermediate
Chlordimeform (6164-98-3) C₁₀H₁₃ClN₂ 4-chloro-2-methylphenyl 196.68 Acaricide, insect sedative
N’-[4-Cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide (957042-59-0) C₁₃H₁₄N₆O 4-methoxyphenyl, 4-cyano 270.29 No activity reported

Key Research Findings and Gaps

Physicochemical Data : Melting points, solubility, and stability data for the target compound are absent in available literature, limiting direct comparisons with analogues like 3a–3p (mp: 133–183°C) .

Biological Relevance: Unlike chlordimeform, the target compound’s pyrazole core and cyano group may confer unique interactions with biological targets, but empirical studies are needed .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, and how are reaction conditions controlled to maximize yield?

  • Methodology : Synthesis typically involves condensation reactions between cyano-substituted pyrazole precursors and dimethylformamide derivatives. Key parameters include:

  • Temperature : Maintained at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency.
  • Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H/<sup>13</sup>C NMR track reaction progression and confirm product identity .
    • Optimization : Purification via column chromatography or recrystallization ensures ≥95% purity.

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Spectroscopy :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and confirm stereochemistry (E-configuration).
  • IR spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
    • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves 3D geometry and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Use inert atmospheres (N2/Ar) to prevent hydrolysis of the imidamide group.
  • Avoid skin contact; use PPE (gloves, goggles) due to potential irritancy.
  • Store in airtight containers at –20°C to mitigate degradation .

Advanced Research Questions

Q. How does the reactivity of this compound vary with electrophilic or nucleophilic reagents?

  • Reactivity Profile :

  • Electrophiles : The cyano group undergoes nucleophilic addition (e.g., with hydrazines to form tetrazole derivatives).
  • Nucleophiles : The imidamide moiety reacts with acyl chlorides to form amidines.
    • Case Study : Reaction with phenyl isothiocyanate yields thiadiazole derivatives under reflux conditions in THF .

Q. What computational approaches are used to predict its bioactivity and interaction with biological targets?

  • QSAR Modeling : Correlates pyrazole ring substituents (e.g., cyano group electron-withdrawing effects) with antimicrobial activity.
  • Molecular Docking : Simulates binding to enzymes (e.g., monoamine oxidase) using AutoDock Vina; identifies key residues (e.g., Tyr435 for hydrogen bonding) .

Q. What is the mechanistic basis for its biological activity, particularly in enzyme inhibition?

  • Mechanism : Analogous to chlordimeform (N’-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide), it inhibits monoamine oxidase (MAO) by:

  • Competing with substrate binding via imidamide coordination to flavin adenine dinucleotide (FAD).
  • Elevating serotonin levels in vivo, disrupting neurotransmission .

Q. How do structural modifications (e.g., substituent variation) influence its physicochemical and pharmacological properties?

  • Comparative Analysis :

Analog Key Modification Bioactivity
Chlordimeform (CAS 6164-98-3)4-chloro-2-methylphenylAcaricidal, MAO inhibition
Target Compound4-cyano-1-methylpyrazoleEnhanced solubility, antimicrobial
  • Impact : The cyano group increases polarity (logP reduction by ~0.5 units) and stabilizes π-π stacking in enzyme active sites .

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